3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride
Overview
Description
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C9H10BrClFNO and a molecular weight of 282.54 g/mol . This compound is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is attached to an azetidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride typically involves the reaction of 4-bromo-2-fluorophenol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of various oxidized or reduced products.
Hydrolysis: The azetidine ring can be hydrolyzed under acidic or basic conditions to yield corresponding open-chain compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents on the phenoxy ring can influence the compound’s reactivity and binding affinity to various biological targets. The azetidine ring may also play a role in modulating the compound’s overall activity and stability .
Comparison with Similar Compounds
3-(4-Bromo-2-fluorophenoxy)azetidine hydrochloride can be compared with other similar compounds, such as:
3-(4-Chloro-2-fluorophenoxy)azetidine hydrochloride: Similar structure but with a chloro substituent instead of bromo.
3-(4-Bromo-2-chlorophenoxy)azetidine hydrochloride: Similar structure but with a chloro substituent instead of fluoro.
3-(4-Bromo-2-methylphenoxy)azetidine hydrochloride: Similar structure but with a methyl substituent instead of fluoro.
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO.ClH/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSQWEGEBAKRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Br)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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